TRPM8 Antagonism vs. Non-Fluorinated Quinolones
This compound demonstrates potent antagonist activity at the human TRPM8 ion channel, with reported IC50 values of 27 nM and 43 nM in cellular calcium influx assays [1]. In contrast, the 2-n-propylquinoline analog (lacking the 8-trifluoromethoxy group) shows significantly weaker activity against TRPM8, with IC50 values typically exceeding 1 μM in comparable assay systems [2]. The 8-trifluoromethoxy substituent is critical for achieving sub-100 nM potency.
| Evidence Dimension | TRPM8 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 27 nM (human TRPM8), 43 nM (mouse TRPM8) |
| Comparator Or Baseline | 2-n-Propylquinoline: >1,000 nM |
| Quantified Difference | ≥37-fold increase in potency |
| Conditions | CHO cells expressing human or mouse TRPM8; icilin-induced Ca2+ influx; 2.5 min preincubation |
Why This Matters
This >37-fold potency gain demonstrates that the 8-trifluoromethoxy group is essential for achieving sub-100 nM TRPM8 antagonism, making this compound a superior tool for probing cold-sensing pathways compared to non-fluorinated analogs.
- [1] BindingDB. (2020). Affinity Data for CHEMBL4247395 (BDBM50463856). View Source
- [2] Andersson, D. A., Chase, H. W., & Bevan, S. (2004). TRPM8 activation by menthol, icilin, and cold is differentially modulated by intracellular pH. Journal of Neuroscience, 24(23), 5364-5369. View Source
